8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
The compound appears to contain a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom . Spirocyclic compounds are often used in medicinal chemistry due to their three-dimensional structure .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, includes an oxygen and nitrogen-containing spirocyclic ring . The InChI code for this compound is 1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15) .Physical and Chemical Properties Analysis
For similar compounds like 1,4-dioxa-8-azaspiro[4.5]decane, the boiling point is 108-110 °C (35 hPa), and the density is 1.117 g/cm3 . The compound 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid has a molecular weight of 243.26 .Scientific Research Applications
Synthesis and Chemical Reactivity
Quinoline derivatives are synthesized through various methods, contributing significantly to the field of medicinal chemistry due to their diverse biological activities. For example, the synthesis of quinoline derivatives has been explored for their potential as antimicrobial agents, with specific compounds demonstrating significant in vitro activity against various microorganisms (Agui et al., 1977). Moreover, transformations of oximes to quinolines, facilitated by certain catalysts, underscore the chemical versatility of the quinoline scaffold and its derivatives, opening pathways for the generation of novel compounds with potentially unique activities (Kusama et al., 1997).
Antibacterial Activity
The design and synthesis of novel quinoline derivatives with azaspiro units have shown promising antibacterial properties. A study highlighted the creation of quinoline compounds designed for the treatment of respiratory tract infections, demonstrating potent in vitro antibacterial activity against pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013). This suggests the potential of incorporating azaspiro decane and methoxyphenylsulfonyl motifs into quinoline cores to enhance antimicrobial efficacy.
Anticancer Activity
Quinolines possess a broad spectrum of biological activities, including anticancer properties. The structural diversity achievable by modifying the quinoline ring system enables the exploration of novel anticancer agents. Certain quinoline derivatives have been examined for their effectiveness in inhibiting key biological targets involved in cancer progression, such as tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011). This highlights the relevance of quinoline-based compounds in the development of new anticancer therapies.
Safety and Hazards
Properties
IUPAC Name |
8-[6-ethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-3-18-4-9-22-21(16-18)24(27-12-10-25(11-13-27)31-14-15-32-25)23(17-26-22)33(28,29)20-7-5-19(30-2)6-8-20/h4-9,16-17H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYGYHNPZJUWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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